N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Description
N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoylphenyl group and a dihydropyrazolyl moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12(22)19-14-4-2-13(3-5-14)17-10-11-21(20-17)15-6-8-16(9-7-15)25(18,23)24/h2-9H,10-11H2,1H3,(H,19,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJHHWCEQRUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-sulfamoylphenyl derivative, followed by the formation of the dihydropyrazole ring through cyclization reactions. The final step involves the acylation of the phenyl ring to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl and dihydropyrazole groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- N-[4-[2-(4-aminophenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
- N-[4-[2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
- N-[4-[2-(4-chlorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Comparison: Compared to similar compounds, N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential for specific molecular interactions, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
